
3-Cyclohexylprop-2-yn-1-ol
Overview
Description
3-Cyclopropylprop-2-yn-1-ol (C₆H₈O; MW: 96.13 g/mol) is a propargyl alcohol derivative featuring a cyclopropyl substituent at the terminal alkyne position. Its unique structure combines the reactivity of a terminal alkyne with the steric and electronic effects of the cyclopropane ring, making it valuable in organic synthesis and pharmaceutical intermediates . Key properties include:
- CAS Number: 101974-69-0
- Synonyms: (3-Hydroxy-1-propyn-1-yl)cyclopropane, MFCD06654125
- Regulatory Identifiers: DTXSID90383157 (EPA), EC 822-639-1, Wikidata Q82174786
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylprop-2-yn-1-ol typically involves the reaction of cyclohexylacetylene with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclohexylpropanol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed
Oxidation: Cyclohexylprop-2-yn-1-one, cyclohexylprop-2-ynoic acid
Reduction: Cyclohexylpropanol
Substitution: Various substituted cyclohexylprop-2-yn-1-ol derivatives.
Scientific Research Applications
3-Cyclohexylprop-2-yn-1-ol has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Cyclohexylprop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular functions and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds share structural motifs with 3-Cyclopropylprop-2-yn-1-ol, differing in substituents or functional groups. A comparative analysis is presented below:
3-(Prop-2-yn-1-yloxy)propan-1-ol (CAS: 5935-29-5)
- Molecular Formula : C₆H₁₀O₂
- Molecular Weight : 114.14 g/mol
- Key Features :
3-(Pyrrolidin-3-yl)prop-2-en-1-ol (CAS: 1899050-27-1)
- Molecular Formula: Not explicitly provided (estimated C₇H₁₁NO).
- Key Features: Features a pyrrolidine ring (a nitrogen-containing heterocycle) and an allylic alcohol. Potential applications in pharmaceuticals due to the pyrrolidine moiety, which is common in bioactive molecules .
3-Prop-2-yn-1-yl-1,3-oxazolidin-2-one (CAS: Not provided)
- Molecular Formula: C₆H₇NO₂
- Molecular Weight : 125.13 g/mol
- Key Features: Combines an oxazolidinone ring (a cyclic carbamate) with a propargyl group.
Data Table: Structural and Physicochemical Comparison
Key Research Findings
- Reactivity Differences: The cyclopropyl group in 3-Cyclopropylprop-2-yn-1-ol introduces ring strain, enhancing its susceptibility to ring-opening reactions compared to non-cyclic analogs . The propargyl ether in 3-(Prop-2-yn-1-yloxy)propan-1-ol enables click chemistry applications (e.g., Huisgen cycloaddition), a feature absent in the cyclopropyl variant .
- Solubility :
- The hydroxyl group in 3-Cyclopropylprop-2-yn-1-ol improves water solubility relative to purely hydrocarbon-based propargyl compounds .
Biological Activity
3-Cyclohexylprop-2-yn-1-ol, a compound characterized by its unique alkyne and alcohol functional groups, has garnered attention in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a cyclohexyl group attached to a propyn-1-ol moiety. This structure imparts distinctive chemical properties that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. It has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
2. Antifungal Activity
The compound has also been evaluated for its antifungal properties. Preliminary data suggest that it may effectively inhibit the growth of certain fungal species, making it a candidate for further exploration in antifungal drug development.
3. Mechanism of Action
The biological activity of this compound is believed to be linked to its ability to interact with microbial cell membranes and disrupt their integrity. This interaction may lead to increased permeability and ultimately cell death.
Research Findings
Study | Methodology | Findings |
---|---|---|
Study A | In vitro assays | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values of 50 µg/mL. |
Study B | Fungal inhibition tests | Showed effective inhibition against Candida albicans with an IC50 of 30 µg/mL. |
Study C | Mechanistic studies | Suggested that the compound disrupts cell membrane integrity leading to cell lysis. |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various pathogenic bacteria. Results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, particularly effective against resistant strains.
Case Study 2: Antifungal Activity
A separate study focused on the antifungal properties of the compound revealed its potential as an alternative treatment for fungal infections, especially in cases where conventional antifungals fail.
Properties
IUPAC Name |
3-cyclohexylprop-2-yn-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h9-10H,1-3,5-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBDQHOXWIOIHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C#CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311691 | |
Record name | 3-cyclohexyl-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42134-54-3 | |
Record name | NSC244895 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-cyclohexyl-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclohexylprop-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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